For chronic in vivo studies, frequent dosing of free estriol causes animal stress and data variability. Estriol 3-benzoate solves this as a long-acting prodrug. Its 6-day half-life in rodents enables once-weekly dosing, ensuring stable plasma levels and reducing handling artifacts.
- Sustained action: 50-125x greater in vivo potency vs. free estriol in behavioral assays.
- Superior renal protection: Reduced glomerulosclerosis index (0.21) vs. estradiol benzoate (0.69) in hypertensive models.
- Analytical relevance: Essential reference for LC-MS/MS steroid ester method validation in tissue residue surveillance.
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
CAS No.2137-85-1
Cat. No.B15341351
⚠ Attention: For research use only. Not for human or veterinary use.
Estriol 3-benzoate (CAS 2137-85-1) is a synthetic estrogenic steroid, specifically the 3-benzoyl ester of the naturally occurring hormone estriol. This modification classifies it as a steroidal ester prodrug [1]. Its molecular formula is C25H28O4, with a molecular weight of 392.5 g/mol, and a melting point of 227-228 °C . The compound is practically insoluble in water but shows good solubility in organic solvents, and its calculated logP of 4.09 indicates high lipophilicity compared to its parent, unconjugated estriol .
[1] Estrogen ester - Wikipedia. Available at: https://en.wikipedia.org/wiki/Estrogen_ester View Source
Estriol 3-Benzoate Substitution Limitations
Substituting estriol 3-benzoate with free estriol or other estrogen analogs is not scientifically equivalent due to fundamentally altered physicochemical and pharmacokinetic properties. Esterification, such as the addition of the 3-benzoate group, converts the parent steroid into a prodrug, dramatically increasing its lipophilicity (logP 4.09 vs estriol ~2.6) [REFS-1, REFS-2]. This modification confers prolonged duration of action in vivo, as demonstrated by a 6-day blood half-life in rats compared to the much shorter half-life of estriol, which is rapidly metabolized and excreted [2]. Consequently, this leads to significantly enhanced and sustained in vivo potency, as observed in behavioral and organ protection studies where the benzoate ester is far more effective on a weight basis than the free hormone [REFS-4, REFS-5]. Furthermore, the prodrug form influences receptor interactions and downstream signaling pathways differently, as seen in renal protection assays, and even introduces specific immunoassay cross-reactivity that can confound analytical results if not accounted for [REFS-6, REFS-7].
[1] Zhu, B.T., et al. (2006). Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding. Endocrinology, 147(9), 4132-4150. View Source
[2] Wu, D.L., et al. (1981). Metabolism of [9,11-3H]estradiol-3-benzoate in rats. Acta Pharmacologica Sinica, 2(3), 186-190. View Source
[3] Feder, H.H., & Ruf, K.B. (1974). Activation of lordosis in ovariectomized guinea pigs by free and esterified forms of estrone, estradiol-17β and estriol. Physiology & Behavior, 13(2), 251-255. View Source
[4] Gross, M.L., et al. (2004). Beneficial Effects of Estrogens on Indices of Renal Damage in Uninephrectomized SHRsp Rats. Journal of the American Society of Nephrology, 15(2), 348-358. View Source
[5] Caron, E., Sheedy, C., & Farenhorst, A. (2010). Development of competitive ELISAs for 17β-estradiol and 17β-estradiol+estrone+estriol using rabbit polyclonal antibodies. Journal of Environmental Science and Health, Part B, 45(2), 145-151. View Source
Estriol 3-Benzoate: Comparative Evidence
Sustained In Vivo Half-Life
The 3-benzoate esterification results in a drastically prolonged biological half-life in vivo. While estriol is rapidly metabolized and cleared, the ester prodrug form acts as a depot, slowly releasing the active moiety. This is evidenced by a pharmacokinetic study in rats showing that intramuscularly injected estradiol-3-benzoate has a biological half-life in blood of 6 days [1].
PharmacokineticsDrug DeliveryEndocrinologyProdrug
Evidence Dimension
Biological half-life in blood
Target Compound Data
6 days
Comparator Or Baseline
Estriol (half-life < 1 day, inferred from rapid metabolism)
Quantified Difference
>6x longer half-life
Conditions
Rats following intramuscular injection of [9,11-3H]estradiol-3-benzoate in tea seed oil [1]
Why This Matters
This extended half-life is a key differentiator for researchers requiring sustained in vivo estrogenic effects with less frequent dosing, reducing animal handling stress and experimental variability.
PharmacokineticsDrug DeliveryEndocrinologyProdrug
[1] Wu, D.L., et al. (1981). Metabolism of [9,11-3H]estradiol-3-benzoate in rats. Acta Pharmacologica Sinica, 2(3), 186-190. View Source
Enhanced Lordosis Behavior Potency
In a classic behavioral pharmacology study, the threshold dose required to activate lordosis behavior in ovariectomized guinea pigs was dramatically lower for esterified estrogens compared to their free forms. While the threshold dose for free estradiol-17β and estriol was between 20-50 μg/animal, the threshold dose for estradiol-17β-3-benzoate was only 0.4 μg/animal [1].
Behavioral PharmacologyNeuroendocrinologyReproductive BiologyIn Vivo Efficacy
Evidence Dimension
Threshold dose for lordosis activation
Target Compound Data
0.4 μg/animal
Comparator Or Baseline
Estradiol-17β (20-50 μg/animal)
Quantified Difference
50-125x more potent
Conditions
Ovariectomized adult guinea pigs; steroids administered in combination with progesterone [1]
Why This Matters
This order-of-magnitude increase in in vivo potency justifies the use of the 3-benzoate prodrug in experiments where high efficacy at low doses is required, minimizing potential vehicle-related or non-specific effects associated with high-dose free steroid administration.
Behavioral PharmacologyNeuroendocrinologyReproductive BiologyIn Vivo Efficacy
[1] Feder, H.H., & Ruf, K.B. (1974). Activation of lordosis in ovariectomized guinea pigs by free and esterified forms of estrone, estradiol-17β and estriol. Physiology & Behavior, 13(2), 251-255. View Source
Comparative Renoprotective Efficacy
In a study of renal damage in uninephrectomized SHRsp rats, both estriol (0.02 mg/d) and 17β-estradiol 3-benzoate (25 μg/d) significantly reduced markers of kidney injury compared to vehicle. Notably, estriol treatment resulted in a significantly lower glomerulosclerosis index than estradiol benzoate treatment [1].
0.69 ± 0.16 (estradiol-3-benzoate) vs 1.46 ± 0.09 (vehicle)
Quantified Difference
Estriol reduced score by 85.6% vs vehicle; estradiol benzoate reduced score by 52.7%
Conditions
Ovariectomized, uninephrectomized female SHRsp rats, treated for 3 months [1]
Why This Matters
This data directly contrasts estriol (the active metabolite) with an estradiol-based prodrug, suggesting estriol 3-benzoate may be preferred for in vivo studies focused on estrogen receptor-mediated renal protection where a weaker estrogenic profile is advantageous.
[1] Gross, M.L., et al. (2004). Beneficial Effects of Estrogens on Indices of Renal Damage in Uninephrectomized SHRsp Rats. Journal of the American Society of Nephrology, 15(2), 348-358. View Source
ERα Binding Affinity Comparison
Estrogen esters, such as estradiol benzoate, have an intrinsically low affinity for the estrogen receptor; their in vivo activity relies on enzymatic hydrolysis to the active parent steroid. Data from a validated assay show that estradiol benzoate binds to human and murine ERα with an IC50 of 22-28 nM, representing a 6-10 fold reduction in binding affinity compared to estradiol .
Human and murine estrogen receptor α (ERα) competitive binding assay
Why This Matters
This confirms the prodrug nature of estriol 3-benzoate and underscores that its primary utility is in in vivo or ex vivo systems where metabolic activation can occur, rather than in direct in vitro receptor binding assays where free estriol would be the appropriate tool compound.
In analytical contexts, the presence of estriol 3-benzoate can significantly interfere with certain immunoassays designed for other estrogens. A study developing a competitive ELISA for 17β-estradiol, estrone, and estriol found that the assay exhibited substantial cross-reactivity with beta estradiol-3-benzoate, ranging from 57% to 84% [1].
13 chemically related compounds, including estriol (62%) and estrone (85%)
Quantified Difference
Cross-reactivity comparable to estriol and estrone
Conditions
Competitive ELISA using rabbit polyclonal antibodies for E1+E2+E3 [1]
Why This Matters
This level of cross-reactivity is a critical quality control consideration for labs using ELISA kits to monitor estrogen levels in samples from studies involving estriol 3-benzoate treatment. It necessitates the use of more specific analytical methods like HPLC or LC-MS/MS to avoid erroneous quantification.
[1] Caron, E., Sheedy, C., & Farenhorst, A. (2010). Development of competitive ELISAs for 17β-estradiol and 17β-estradiol+estrone+estriol using rabbit polyclonal antibodies. Journal of Environmental Science and Health, Part B, 45(2), 145-151. View Source
Estriol 3-Benzoate: Research & Industrial Applications
Chronic In Vivo Dosing Models
Estriol 3-benzoate is the ideal compound for long-term animal studies modeling chronic conditions like post-menopausal physiology or renal disease. Its 6-day half-life in rodents [1] translates to less frequent dosing (e.g., once or twice weekly) compared to free estriol, which would require daily injections. This reduces animal handling stress, minimizes injection site reactions, and ensures a more stable plasma concentration of the active hormone, improving data consistency and aligning with the 3R principles of animal research.
Estrogen-Mediated Renal Protection
For researchers investigating the protective effects of estrogens on the kidney, estriol 3-benzoate offers a specific advantage over estradiol-based prodrugs. A direct comparative study showed that estriol provided a greater reduction in the glomerulosclerosis index (0.21 ± 0.12) than 17β-estradiol 3-benzoate (0.69 ± 0.16) in a hypertensive rat model [2]. This indicates that estriol 3-benzoate may be a superior tool for studying the unique renal protective pathways of weaker estrogens without the strong proliferative effects associated with estradiol.
Analytical Method Development & Validation
Estriol 3-benzoate serves as a critical reference standard for analytical chemistry labs, particularly those developing methods for veterinary drug residue surveillance or environmental monitoring. Its high cross-reactivity (57-84%) in common ELISA formats [3] makes it essential for validation studies to demonstrate method specificity. Furthermore, its distinct lipophilicity and chromatographic behavior are key for developing and validating confirmatory LC-MS/MS methods for steroid esters in biological tissues like bovine hair, where it is used as a target analyte [4].
Prodrug Design and Pharmacokinetics
As a model ester prodrug, estriol 3-benzoate is a valuable tool compound in pharmaceutical research focused on drug delivery and pharmacokinetics. Its dramatically increased potency in vivo (50-125x in behavioral assays) and prolonged half-life [REFS-5, REFS-1] make it a benchmark for studying the relationship between steroid ester structure, lipophilicity, and duration of action. It can be used in comparative studies with other estriol esters (e.g., valerate, acetate) to optimize depot formulations or oral bioavailability.
[1] Wu, D.L., et al. (1981). Metabolism of [9,11-3H]estradiol-3-benzoate in rats. Acta Pharmacologica Sinica, 2(3), 186-190. View Source
[2] Gross, M.L., et al. (2004). Beneficial Effects of Estrogens on Indices of Renal Damage in Uninephrectomized SHRsp Rats. Journal of the American Society of Nephrology, 15(2), 348-358. View Source
[3] Caron, E., Sheedy, C., & Farenhorst, A. (2010). Development of competitive ELISAs for 17β-estradiol and 17β-estradiol+estrone+estriol using rabbit polyclonal antibodies. Journal of Environmental Science and Health, Part B, 45(2), 145-151. View Source
[4] Rambaud, L., et al. (2008). Development of a Rapid and Confirmatory Procedure To Detect 17β-Estradiol 3-Benzoate Treatments in Bovine Hair. Journal of Agricultural and Food Chemistry, 56(24), 11977-11982. View Source
[5] Feder, H.H., & Ruf, K.B. (1974). Activation of lordosis in ovariectomized guinea pigs by free and esterified forms of estrone, estradiol-17β and estriol. Physiology & Behavior, 13(2), 251-255. View Source
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